![molecular formula C14H19NO3S B2850670 1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine CAS No. 2418717-64-1](/img/structure/B2850670.png)
1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine
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Overview
Description
1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This aziridine derivative has shown promise in various fields of research due to its unique properties and mechanisms of action.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine has been studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain. Additionally, it has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in cancer cells and the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which may contribute to its potential as a therapeutic agent for Alzheimer's disease. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair in cancer cells. This inhibition leads to the inhibition of cancer cell growth and division.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine in lab experiments is its unique properties and mechanisms of action. It has shown promise in various fields of research, including cancer treatment and Alzheimer's disease. Additionally, it is relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of 1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, future studies should focus on the development of safer and more effective therapeutic agents based on this compound.
Synthesis Methods
The synthesis of 1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine involves the reaction of 3-methylsulfonylphenol with cyclopropylmethylamine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with epichlorohydrin to form the aziridine derivative. This method has been optimized in various studies to improve the yield and purity of the final product.
properties
IUPAC Name |
1-(cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-19(16,17)14-4-2-3-13(7-14)18-10-12-9-15(12)8-11-5-6-11/h2-4,7,11-12H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAINKDHPTYJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC2CN2CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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